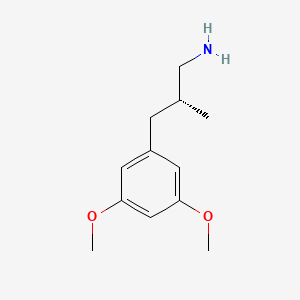![molecular formula C16H17N5O2S B2400471 3-Cyclopentyl-7-[(2-Thienylmethyl)amino]pyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion CAS No. 1396810-30-2](/img/structure/B2400471.png)
3-Cyclopentyl-7-[(2-Thienylmethyl)amino]pyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesemethoden
Die Synthese dieser Verbindung beinhaltet komplexe chemische Reaktionen. Forscher haben verschiedene Syntheserouten untersucht, um darauf zuzugreifen. Einige gängige Methoden umfassen Cyclisierungsreaktionen, Kondensation und Funktionalgruppenumwandlungen. Die Cyclisierung geeigneter Vorläufer führt zur Bildung des Pyrimido[4,5-d]pyrimidin-Kerns. Diese Synthesewege sind unerlässlich, um ausreichende Mengen der Verbindung für weitere Studien zu erhalten .
Reaktivität der Substituenten
Das Verständnis der Reaktivität von Substituenten, die an den Ringkohlenstoff- und Stickstoffatomen gebunden sind, ist entscheidend. Forscher untersuchen, wie sich verschiedene funktionelle Gruppen auf die Stabilität, Löslichkeit und Wechselwirkungen der Verbindung mit anderen Molekülen auswirken. Diese Erkenntnisse dienen als Grundlage für Modifikationen, um ihre Eigenschaften zu verbessern oder sie für bestimmte Anwendungen zu optimieren.
a. Antikrebsaktivität: Forscher haben die zytotoxischen Wirkungen dieser Verbindung an verschiedenen Krebszelllinien untersucht. Vorläufige Ergebnisse deuten auf eine vielversprechende Aktivität gegen Brustkrebs (MCF-7), Darmkrebs (HCT-116) und Leberkrebs (HepG-2)-Zellen hin. Ihre IC50-Werte (Konzentration, die für 50%ige Hemmung erforderlich ist) sind mit denen des Standardmedikaments Sorafenib vergleichbar . Weitere Studien sind erforderlich, um ihren Wirkmechanismus zu untersuchen und ihre Wirksamkeit zu optimieren.
b. Entzündungshemmende Eigenschaften: Aufgrund ihrer einzigartigen Struktur könnte diese Verbindung entzündungshemmende Wirkungen zeigen. Forscher untersuchen ihr Potenzial als neuartiges entzündungshemmendes Mittel, das auf Signalwege zielt, die an Entzündungen und Immunantworten beteiligt sind.
c. Antivirales Potenzial: Die bicyclische Struktur der Verbindung legt nahe, dass sie die Virusreplikation stören könnte. Studien untersuchen ihre Aktivität gegen bestimmte Viren, wie z. B. Herpes-simplex-Virus (HSV) oder das humane Immundefizienzvirus (HIV). Wenn sie erfolgreich sind, könnte sie zur Entwicklung antiviraler Medikamente beitragen.
d. Neuroprotektion: Verbindungen mit ähnlichen bicyclischen Systemen haben neuroprotektive Eigenschaften gezeigt. Forscher untersuchen, ob diese Verbindung neurodegenerative Prozesse abschwächen kann, was sie zu einem potenziellen Kandidaten für die Behandlung von Erkrankungen wie Alzheimer oder Parkinson macht.
e. Arzneimittel-Abgabesysteme: Forscher untersuchen die Einarbeitung dieser Verbindung in Arzneimittel-Abgabesysteme. Ihre einzigartige Struktur könnte eine gezielte Abgabe an bestimmte Gewebe oder Zellen ermöglichen, wodurch die therapeutische Wirksamkeit gesteigert und gleichzeitig Nebenwirkungen minimiert werden.
f. Andere Anwendungen: Neben den genannten Bereichen werden Untersuchungen zu ihrem Potenzial als Enzyminhibitor, antimikrobielles Mittel oder sogar als fluoreszierende Sonde für die Zellbildgebung fortgesetzt.
Zusammenfassend lässt sich sagen, dass die Verbindung „3-Cyclopentyl-7-[(2-Thienylmethyl)amino]pyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion“ in verschiedenen Bereichen vielversprechend ist. Ihre Synthese, Reaktivität und biologischen Anwendungen machen sie zu einem faszinierenden Thema für laufende Forschung und Entwicklung . Forscher weltweit arbeiten daran, ihr volles Potenzial zu erschließen und zur wissenschaftlichen Weiterentwicklung beizutragen. 🌟🔬
Eigenschaften
IUPAC Name |
6-cyclopentyl-2-(thiophen-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-14-12-9-18-15(17-8-11-6-3-7-24-11)19-13(12)20-16(23)21(14)10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H2,17,18,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBGOTNSJVVLPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)


![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)



